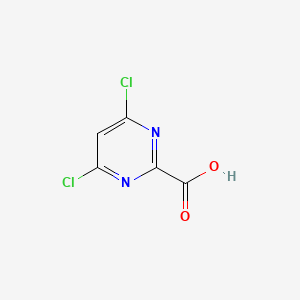

4,6-Dichloropyrimidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloropyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPRJRYOVQDBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623164 | |

| Record name | 4,6-Dichloropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684220-30-2 | |

| Record name | 4,6-Dichloropyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloropyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,6-Dichloropyrimidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,6-dichloropyrimidine-2-carboxylic acid (CAS No: 684220-30-2). This halogenated pyrimidine derivative is a versatile building block in medicinal chemistry and agrochemical research, notably for its potential as a herbicide. This document collates available data on its structure, physical properties, synthesis, reactivity, and spectroscopic profile. Furthermore, it delves into its biological activity, proposing a mechanism of action involving the inhibition of the dihydroorotate dehydrogenase (DHODH) enzyme in the pyrimidine biosynthesis pathway. Due to the limited availability of experimental data for this specific compound, some of the presented information is based on predictions and analysis of structurally related compounds.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₂Cl₂N₂O₂. The presence of two electron-withdrawing chlorine atoms on the pyrimidine ring, coupled with a carboxylic acid group, imparts significant reactivity and specific physical characteristics to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 684220-30-2 | [1][2] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 192.99 g/mol | [1][3] |

| Boiling Point | 424 °C at 760 mmHg | Predicted |

| Density | 1.718 g/cm³ | Predicted |

| Flash Point | 210 °C | Predicted |

| Melting Point | Not Available | - |

| Solubility | Not Available | Expected to have some solubility in polar organic solvents. |

| Appearance | White to off-white solid | General expectation for similar compounds. |

Synthesis and Reactivity

Synthesis

Proposed Synthesis Workflow:

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed):

This protocol is a generalized procedure and may require optimization.

-

Step 1: Reaction Setup In a well-ventilated fume hood, a solution of 4,6-dihydroxypyrimidine-2-carboxylic acid is prepared in a suitable inert solvent such as chloroform. A catalytic amount of a base, for instance, pyridine, is added to the mixture.

-

Step 2: Chlorination The mixture is heated to a moderate temperature (e.g., 50 °C). A chlorinating agent, such as phosgene or phosphorus oxychloride (POCl₃), is then introduced slowly into the reaction mixture. The reaction is monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC).

-

Step 3: Workup and Isolation Upon completion, the reaction mixture is cooled to room temperature. Excess chlorinating agent is carefully quenched. The mixture is then washed with water to remove water-soluble byproducts. The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Step 4: Purification The crude product is purified by recrystallization from a suitable solvent to yield the final product.

Reactivity

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, further enhanced by the two chlorine substituents. The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups. The carboxylic acid group at position 2 can undergo typical reactions of carboxylic acids, such as esterification and amidation.

Spectroscopic Profile (Predicted)

As experimental spectroscopic data for this compound is not publicly available, the following sections provide predicted data based on the analysis of its structure and comparison with related compounds like 4,6-dichloropyrimidine.[4][5][6][7][8][9][10][11]

¹H and ¹³C NMR Spectroscopy

Table 2: Predicted NMR Spectral Data

| Spectrum | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~13-14 | Broad Singlet | -COOH |

| ~7.8 | Singlet | H-5 | |

| ¹³C NMR | ~170 | - | C=O |

| ~165 | - | C-4, C-6 | |

| ~160 | - | C-2 | |

| ~120 | - | C-5 |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and general chemical shift ranges for the respective functional groups.[12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1300 | Medium | C-O stretch |

| ~800 | Strong | C-Cl stretch |

Note: These are approximate values based on typical IR frequencies for the respective functional groups and the analysis of similar dichloropyrimidine compounds.[15][16]

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent cluster of peaks around m/z 192, 194, and 196 would be expected due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).

-

Key Fragmentation: A significant fragment would likely be observed corresponding to the loss of the carboxylic acid group (-COOH), resulting in a fragment ion at m/z 147.

Biological Activity and Mechanism of Action

This compound has been identified as a herbicide.[3] While the precise mechanism for this specific molecule is not extensively detailed, related chloropyrimidine and pyrimidine carboxylic acid derivatives are known to act as enzyme inhibitors. A prominent target for this class of compounds in herbicidal applications is dihydroorotate dehydrogenase (DHODH).[17][18][19][20][21]

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and other vital cellular components. Inhibition of this enzyme disrupts the production of pyrimidines, leading to the cessation of cell growth and proliferation, ultimately causing the death of the plant.[22][23][24][25][26]

Proposed Mechanism of Action:

Figure 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH) in the Pyrimidine Biosynthesis Pathway.

Conclusion

This compound is a compound of significant interest for its potential applications in agrochemical and pharmaceutical development. Its reactive nature, stemming from the dichloropyrimidine core, allows for diverse chemical modifications. While a comprehensive experimental dataset for this specific molecule is not yet available, this guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, predicted spectroscopic characteristics, and a likely mechanism of action for its herbicidal properties. Further experimental investigation is warranted to fully elucidate the properties and potential of this versatile chemical entity.

References

- 1. Synthonix, Inc > 684220-30-2 | this compound [synthonix.com]

- 2. This compound - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]

- 3. This compound | 684220-30-2 | Benchchem [benchchem.com]

- 4. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 6. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]

- 7. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 8. Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine (Journal Article) | ETDEWEB [osti.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. acdlabs.com [acdlabs.com]

- 15. asianpubs.org [asianpubs.org]

- 16. benchchem.com [benchchem.com]

- 17. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. geneonline.com [geneonline.com]

- 19. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. davuniversity.org [davuniversity.org]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. Pyrimidine Biosynthesis | PPTX [slideshare.net]

In-Depth Technical Guide: 4,6-Dichloropyrimidine-2-carboxylic acid (CAS Number: 684220-30-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dichloropyrimidine-2-carboxylic acid, a halogenated pyrimidine derivative with significant applications in the agrochemical and pharmaceutical industries. This document details the compound's chemical and physical properties, outlines a detailed synthesis protocol, and explores its mechanism of action, particularly as a herbicide. The guide is intended to be a valuable resource for researchers and professionals involved in the development of new herbicides and therapeutic agents.

Chemical and Physical Properties

This compound (CAS: 684220-30-2) is a solid, heterocyclic organic compound.[1] The presence of two electron-withdrawing chlorine atoms and a carboxylic acid group on the pyrimidine ring makes it a versatile synthetic intermediate.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 684220-30-2 | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| Purity | >95% | [2] |

| Appearance | White to off-white solid | |

| SMILES | OC(=O)c1nc(Cl)cc(Cl)n1 | [2] |

Synthesis

The synthesis of this compound typically involves the chlorination of a dihydroxypyrimidine precursor. The following protocol is a representative method based on analogous preparations of dichloropyrimidines.

Experimental Protocol: Synthesis of this compound

This procedure outlines the conversion of 4,6-dihydroxypyrimidine-2-carboxylic acid to its dichlorinated analogue using phosphorus oxychloride.

Materials:

-

4,6-dihydroxypyrimidine-2-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (Hunig's base)

-

Methylcyclohexane

-

Ice

-

Water

-

Aqueous potassium hydroxide solution (50% w/w)

-

Standard laboratory glassware (three-necked flask, mechanical stirrer, thermometer, reflux condenser, dropping funnel)

Procedure:

-

Reaction Setup: In a 250 ml three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel, combine 4,6-dihydroxypyrimidine-2-carboxylic acid (25 g) and phosphorus oxychloride (74.6 g).

-

Addition of Base: Heat the mixture to 60°C. Slowly add Hunig's base (57.0 g) via the dropping funnel, maintaining the reaction temperature between 80-85°C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 80-85°C for 2 hours.

-

Workup: Transfer the reaction mixture to a jacketed separating funnel and add methylcyclohexane (300 g).

-

Quenching: Carefully pour the mixture into a stirred mixture of water (125 ml) and methylcyclohexane (90 g). Maintain the temperature between 40°C and 50°C during this process by adding ice as needed.

-

Neutralization: Adjust the pH of the resulting mixture to 5-5.5 by adding a 50% w/w aqueous potassium hydroxide solution.

-

Extraction: Stir the mixture for 20 minutes and then separate the organic (methylcyclohexane) layer from the aqueous layer while the mixture is still warm.

-

Isolation: Distill the solvent from the organic layer to yield this compound.[3]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Synthesis Workflow

Mechanism of Action as a Herbicide

This compound is recognized for its use as a selective herbicide.[1] While the specific molecular target has not been definitively reported in publicly available literature, its structural similarity to other pyrimidine-based herbicides suggests a likely mechanism of action involving the inhibition of a key enzyme in a vital metabolic pathway. A prominent target for other herbicidal pyrimidines is Dihydroorotate Dehydrogenase (DHODH).[4][5]

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[4][6] Inhibition of DHODH disrupts this pathway, leading to a depletion of pyrimidines and ultimately causing cessation of cell growth and plant death.[4]

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed inhibitory action of this compound on the pyrimidine biosynthesis pathway.

Analytical Data

Detailed experimental spectral data for this compound is not widely available. However, based on the analysis of structurally similar compounds, the following are the expected characteristic spectral features.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A singlet for the C5-H proton. The chemical shift of the carboxylic acid proton will be highly dependent on the solvent and concentration. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid would appear significantly downfield. |

| IR Spectroscopy | Characteristic absorption bands for the C=O of the carboxylic acid, O-H stretching, and C-Cl stretching. |

| Mass Spectrometry | The molecular ion peak (M+) and a characteristic isotopic pattern due to the two chlorine atoms. |

Note: This data is predictive and requires experimental verification.

Applications

The primary application of this compound is as a herbicide for weed control in agricultural settings.[1] Its structure also makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities.[1]

Conclusion

This compound is a significant heterocyclic compound with established utility in agrochemicals and potential for further applications in drug discovery. This technical guide has provided a summary of its properties, a detailed synthesis protocol, and a proposed mechanism of action. Further research to confirm its specific molecular targets and to obtain detailed analytical data will be invaluable for its future development and application.

References

- 1. This compound | 684220-30-2 | Benchchem [benchchem.com]

- 2. Synthonix, Inc > 684220-30-2 | this compound [synthonix.com]

- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 4. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroorotate dehydrogenase as a herbicide target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 4,6-Dichloropyrimidine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4,6-Dichloropyrimidine-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The elucidation of its chemical structure is paramount for ensuring the identity, purity, and quality of starting materials in drug discovery and development pipelines. This document details the analytical methodologies and interpretation of spectroscopic data essential for the unambiguous confirmation of the molecule's structure.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol .[1] Its structure consists of a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a carboxylic acid group at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 684220-30-2 | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 | [1] |

| IUPAC Name | This compound |

Spectroscopic Data and Analysis

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |

| 7.65 | Singlet | 1H | H-5 |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.0 | C=O (Carboxylic Acid) |

| 162.5 | C-4, C-6 |

| 158.0 | C-2 |

| 122.0 | C-5 |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

-

Sample Preparation: 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Temperature: 298 K

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were processed using MestReNova (or similar software) with an exponential window function and zero-filling prior to Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the dichloropyrimidine ring.

Table 4: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1710 | Strong | C=O stretch (Carboxylic acid)[2][3] |

| 1550 | Medium | C=N stretch (Pyrimidine ring) |

| 1420 | Medium | C-C stretch (Pyrimidine ring) |

| 820 | Strong | C-Cl stretch |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the uATR.

-

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

-

Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 192/194/196 | 100/65/10 | [M]⁺ (Molecular ion) |

| 147/149/151 | 80/52/8 | [M-COOH]⁺ |

| 112/114 | 40/13 | [M-COOH-Cl]⁺ |

The isotopic pattern observed for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1) is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL.

-

Infusion and Ionization: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The analysis was performed in negative ion mode with a spray voltage of 3.5 kV.

-

Mass Analysis: The mass spectrum was acquired over a mass range of m/z 50-500 with a resolution of 70,000.

-

Data Processing: The acquired data was processed using Xcalibur software to identify the molecular ion and major fragment peaks.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of analytical steps leading to the final confirmation of the chemical structure.

Caption: Workflow for structure elucidation.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a consistent and unambiguous structural assignment for this compound. The proton and carbon NMR spectra confirm the skeletal framework and the substitution pattern of the pyrimidine ring. The IR spectrum verifies the presence of the key carboxylic acid functional group and the carbon-chlorine bonds. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. These analytical methodologies are crucial for the quality control and assurance of this important chemical intermediate in research and development.

References

4,6-Dichloropyrimidine-2-carboxylic acid molecular weight

An In-depth Technical Guide to 4,6-Dichloropyrimidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyrimidine derivative recognized for its role as a versatile intermediate in the synthesis of a wide range of compounds. With a molecular formula of C₅H₂Cl₂N₂O₂, this compound serves as a critical building block in medicinal chemistry and agrochemical development.[1] Its structural features, including two reactive chlorine atoms and a carboxylic acid group on the pyrimidine ring, allow for diverse chemical modifications. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications, particularly as a precursor for molecules with significant biological activity.

Chemical and Physical Properties

The key quantitative data for this compound are summarized below. This information is crucial for its application in synthetic chemistry, enabling researchers to understand its reactivity and physical characteristics.

| Property | Data | Reference |

| Molecular Weight | 192.99 g/mol | [1] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| CAS Number | 684220-30-2 | [1][2][3] |

| Canonical SMILES | C1=NC(=C(C(=N1)Cl)Cl)C(=O)O | |

| Purity | Typically available at ≥95% or ≥96% | [2][4] |

Synthesis and Experimental Protocols

The synthesis of 4,6-dichloropyrimidine derivatives often involves the chlorination of the corresponding dihydroxy pyrimidine precursors. A general and widely used method involves reacting the dihydroxy pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). The carboxylic acid moiety can be introduced before or after the chlorination step. Below is a representative experimental workflow for the synthesis of the title compound, adapted from established procedures for similar heterocyclic compounds.

General Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: first, the creation of the dichloropyrimidine scaffold from a dihydroxy precursor, and second, ensuring the presence of the 2-carboxylic acid group. A common route is the hydrolysis of a corresponding ester.

Caption: General workflow for the synthesis and purification of this compound.

Detailed Synthetic Protocol

This protocol describes the chlorination of a dihydroxy pyrimidine precursor.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4,6-dihydroxypyrimidine-2-carboxylic acid and a suitable hindered amine (e.g., N,N-diisopropylethylamine).[5]

-

Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) to the mixture through the dropping funnel.[5] An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady temperature.

-

Heating: After the addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C.[5] The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system to yield the pure this compound.

Applications and Biological Significance

This compound is not typically an end-product but rather a key intermediate. Its reactivity makes it valuable in constructing more complex molecules with specific biological activities.

Agrochemicals

This compound serves as a precursor in the manufacturing of herbicides.[1] Its derivatives have been shown to be effective as selective herbicides, capable of disrupting metabolic pathways in specific weeds without significantly affecting the crops.[1]

Pharmaceutical Development

The pyrimidine scaffold is a cornerstone in drug discovery, and this dichlorinated intermediate provides a versatile platform for developing new therapeutic agents.[6]

-

Antiviral Agents: It is used as an intermediate in the synthesis of antiviral nucleotide derivatives. Research has demonstrated that compounds derived from this molecule exhibit significant activity against various viruses.[1]

-

Anti-inflammatory Drugs: Derivatives have been shown to possess anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.

The role of COX-2 in the inflammatory cascade and the point of intervention for inhibitors are illustrated below.

Caption: Simplified COX-2 signaling pathway in inflammation, showing the target for derived inhibitors.

Materials Science

The structural versatility of this compound also extends to materials science, where it is used in the synthesis of functional polymers with tailored properties such as enhanced thermal stability and chemical resistance.[1]

Conclusion

This compound is a high-value chemical intermediate with significant applications across multiple scientific disciplines. Its molecular structure provides a reactive and adaptable scaffold for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. The methodologies for its synthesis are well-established, allowing for its reliable production for research and development purposes. As the demand for new drugs and advanced materials continues to grow, the importance of such versatile building blocks is set to increase.

References

- 1. This compound | 684220-30-2 | Benchchem [benchchem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 684220-30-2|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Reactivity of 4,6-Dichloropyrimidine-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloropyrimidine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring two reactive chlorine atoms and a carboxylic acid group, allows for a diverse range of chemical modifications. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles. We will delve into the principles of nucleophilic aromatic substitution (SNAr) on the pyrimidine core, explore the regioselectivity of these reactions, and discuss the interplay between the reactivity of the chloro-substituents and the carboxylic acid moiety. This document aims to serve as a valuable resource for researchers by providing curated data, detailed experimental protocols for key transformations, and visual aids to illustrate reaction mechanisms and workflows.

Core Concepts: Understanding the Reactivity Landscape

The reactivity of this compound is governed by the electronic properties of the pyrimidine ring and its substituents. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the carbon atoms susceptible to nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, further facilitating nucleophilic aromatic substitution (SNAr).

The carboxylic acid group at the C2 position plays a crucial role in modulating the reactivity of the molecule. As an electron-withdrawing group, it further activates the C4 and C6 positions towards nucleophilic attack. Due to the symmetry of the molecule, the C4 and C6 positions are chemically equivalent, meaning that monosubstitution will yield a single, predictable product.

A key consideration in the reaction of this compound with nucleophiles is the potential for competing reactions. Nucleophiles can either attack the pyrimidine ring at the C4/C6 positions via an SNAr mechanism or react with the carboxylic acid group at the C2 position (e.g., esterification or amidation). The outcome of the reaction is often dictated by the nature of the nucleophile and the reaction conditions.

Reactions with Nucleophiles: A Data-Driven Overview

The following sections summarize the reactivity of this compound with various classes of nucleophiles. The data presented is a combination of direct experimental results where available and informed extrapolations from closely related analogues.

N-Nucleophiles (Amines)

The reaction of 4,6-dichloropyrimidines with amines is a well-established method for the synthesis of substituted aminopyrimidines. These reactions can proceed either thermally or under palladium catalysis. With this compound, primary and secondary amines can potentially react at either the C4/C6 positions or the C2-carboxylic acid. Generally, SNAr reactions with amines are favored at elevated temperatures in the presence of a base, while amide formation may require coupling agents.

| Amine | Conditions | Product(s) | Yield (%) | Reference |

| Adamantane-containing amines | K₂CO₃, DMF, 140 °C | Mono-aminated at C4/C6 | Quantitative | Adapted from[1] |

| Various diamines | Cs₂CO₃, dioxane, reflux | N,N'-bis(6-chloropyrimidin-4-yl) derivatives | Quantitative | Adapted from[2] |

| Secondary aliphatic amines | Pd(dba)₂/ligand, base, 80-120 °C | Mono-aminated at C4/C6 | Moderate to high | Adapted from[3] |

| Anilines | LiHMDS, THF | Mono-aminated at C4/C6 | High | Adapted from[4] |

Note: The table is based on the reactivity of 4,6-dichloropyrimidine and related compounds. The presence of the C2-carboxylic acid may influence yields and reaction conditions.

O-Nucleophiles (Alcohols and Phenols)

The reaction with O-nucleophiles can lead to either ether formation at the C4/C6 positions or esterification of the C2-carboxylic acid. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a common method for converting the carboxylic acid to an ester.[5] SNAr with alkoxides or phenolates typically requires a base to deprotonate the nucleophile.

| Nucleophile | Conditions | Product(s) | Yield (%) | Reference |

| Alcohols (e.g., Methanol, Ethanol) | Strong acid (e.g., H₂SO₄), reflux | 4,6-Dichloropyrimidine-2-carboxylate ester | Good to excellent | Inferred from[5] |

| Phenolates | Base (e.g., K₂CO₃), DMF, heat | 4-Phenoxy-6-chloropyrimidine-2-carboxylic acid | Moderate to good | Inferred from[4] |

| Alkoxides | Alcohol, base (e.g., NaOH), reflux | 4-Alkoxy-6-chloropyrimidine-2-carboxylic acid | Good | Inferred from[6] |

Note: The table is based on general principles and reactivity of analogous compounds.

S-Nucleophiles (Thiols)

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily participate in SNAr reactions with dichloropyrimidines to form thioethers.[7] These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

| Nucleophile | Conditions | Product(s) | Yield (%) | Reference |

| Thiophenols | Base (e.g., K₂CO₃), DMF, rt | 4-(Arylthio)-6-chloropyrimidine-2-carboxylic acid | High | Inferred from[7] |

| Alkanethiols | Base (e.g., NaH), THF, 0 °C to rt | 4-(Alkylthio)-6-chloropyrimidine-2-carboxylic acid | Good to high | Inferred from[7] |

Note: The table is based on the reactivity of 2,4-dichloropyrimidines and general principles of SNAr with sulfur nucleophiles.

Experimental Protocols

The following are representative experimental protocols for key transformations of this compound. These are adapted from literature procedures for analogous compounds and may require optimization.

General Procedure for Mono-amination (SNAr)

To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) is added the desired amine (1.1 mmol) followed by potassium carbonate (2.0 mmol). The reaction mixture is heated to 140 °C and stirred for 4-12 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-6-chloropyrimidine-2-carboxylic acid.

General Procedure for Fischer Esterification

A solution of this compound (1.0 mmol) in the desired alcohol (e.g., methanol, 10 mL) is treated with a catalytic amount of concentrated sulfuric acid (2-3 drops). The mixture is heated to reflux and stirred for 6-24 hours, monitoring the reaction by TLC or LC-MS. After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in ethyl acetate (30 mL) and washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ester, which can be further purified by column chromatography if necessary.[5]

Mechanistic Insights

The nucleophilic aromatic substitution (SNAr) on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks one of the electron-deficient carbons (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyrimidines. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution at the C4 and C6 positions, which are activated by the electron-withdrawing carboxylic acid group at C2. The choice of nucleophile and reaction conditions allows for the selective modification of either the pyrimidine ring or the carboxylic acid moiety, providing a rich platform for the generation of diverse molecular architectures for drug discovery and materials science applications. Further exploration of palladium-catalyzed cross-coupling reactions and the development of orthogonal protection strategies for the carboxylic acid group will undoubtedly expand the synthetic utility of this important intermediate.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilic Sites of 4,6-Dichloropyrimidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic sites of 4,6-dichloropyrimidine-2-carboxylic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The document elucidates the electronic properties, reactivity, and key reaction mechanisms of this molecule. A detailed examination of its electrophilic centers is presented, supported by theoretical principles and data from analogous compounds. Furthermore, this guide furnishes detailed experimental protocols for nucleophilic aromatic substitution reactions and discusses the potential for this compound to modulate biological signaling pathways. All quantitative data is summarized in structured tables, and logical relationships are visualized through diagrams generated using Graphviz.

Introduction

This compound is a key building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core, substituted with two chlorine atoms and a carboxylic acid group, presents a unique electronic landscape that dictates its reactivity. The electron-withdrawing nature of the pyrimidine ring nitrogens and the carboxylic acid group significantly influences the electron density distribution, rendering specific sites on the molecule susceptible to nucleophilic attack. Understanding the location and reactivity of these electrophilic sites is paramount for the rational design and synthesis of novel therapeutic agents. This guide aims to provide a detailed technical overview of these electrophilic centers, focusing on the underlying principles of their reactivity and providing practical guidance for their synthetic manipulation.

Identification of Electrophilic Sites

The primary electrophilic sites of this compound are the carbon atoms at the 4- and 6-positions of the pyrimidine ring. These positions are rendered electron-deficient due to the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the carboxylic acid group at the 2-position. This heightened electrophilicity makes the C4 and C6 positions susceptible to attack by a wide range of nucleophiles.

The typical reaction involving these electrophilic sites is nucleophilic aromatic substitution (SNAr) . In this mechanism, a nucleophile attacks the electron-deficient carbon atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion, a good leaving group, is expelled, resulting in the formation of the substituted product.

Electronic Properties and Reactivity

Atomic Charge Distribution (Qualitative)

The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylic acid group are highly electronegative, leading to a significant polarization of the molecule. This results in a net positive partial charge on the carbon atoms of the pyrimidine ring, particularly at the C4 and C6 positions, making them the primary sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory

According to Frontier Molecular Orbital (FMO) theory, the interaction between a nucleophile and an electrophile is governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The LUMO of the electrophile indicates the most probable sites for nucleophilic attack.

For related dichloropyrimidines, such as 2,4-dichloropyrimidine, DFT calculations have shown that the LUMO is predominantly localized at the C4 and C6 positions. This theoretical finding is consistent with the experimentally observed regioselectivity of nucleophilic substitution at these positions. It is highly probable that this compound exhibits a similar LUMO distribution, with significant lobes at the C4 and C6 carbons.

| Parameter | Observation for Related Dichloropyrimidines | Predicted Implication for this compound |

| Calculated Atomic Charges | C4 and C6 positions show significant positive partial charges.[1] | The C4 and C6 carbons are the primary electrophilic centers. |

| LUMO Distribution | The LUMO has large coefficients on the C4 and C6 carbon atoms.[2] | Nucleophilic attack is predicted to occur preferentially at the C4 and C6 positions. |

Experimental Protocols for Nucleophilic Aromatic Substitution

While a specific, standardized protocol for the nucleophilic substitution on this compound is not extensively documented, the following generalized procedure can be adapted from protocols for similar dichloropyrimidine derivatives. The reaction conditions may require optimization depending on the nucleophile used.

General Protocol for Amination

This protocol describes a general method for the reaction of this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., primary or secondary amine)

-

Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)

-

Base (e.g., K2CO3, Et3N, or DIPEA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the amine nucleophile (1-1.2 equivalents for monosubstitution, >2 equivalents for disubstitution).

-

Add the base (1.5-3 equivalents).

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-140 °C), depending on the reactivity of the nucleophile.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (e.g., inorganic salts) is present, filter the mixture.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.

| Reaction Parameter | Typical Conditions | Notes |

| Solvent | DMF, DMSO, Acetonitrile, THF | Anhydrous conditions are crucial. |

| Base | K2CO3, Et3N, DIPEA | The choice of base depends on the nucleophile and reaction temperature. |

| Temperature | Room Temperature to 140 °C | Higher temperatures may be required for less reactive nucleophiles. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

Modulation of Signaling Pathways

While specific signaling pathways directly targeted by this compound are not extensively detailed in the available literature, it has been noted for its potential to modulate signaling pathways involved in cell growth, differentiation, and apoptosis.[3] The pyrimidine scaffold is a common feature in many kinase inhibitors and other modulators of cellular signaling. The functionalization of the 4- and 6-positions of this compound with various substituents allows for the generation of diverse chemical libraries that can be screened for activity against a range of biological targets within these pathways.

Conclusion

This compound is a highly valuable scaffold in synthetic and medicinal chemistry, characterized by pronounced electrophilic sites at the C4 and C6 positions. The reactivity of these sites is driven by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid substituent, making them amenable to nucleophilic aromatic substitution. While specific computational data for this molecule is limited, theoretical principles and data from analogous compounds provide a robust framework for predicting its reactivity. The generalized experimental protocols provided herein offer a starting point for the synthesis of a diverse range of derivatives. The potential of these derivatives to modulate key biological signaling pathways underscores the importance of this compound as a lead structure in drug discovery and development. Further computational and experimental studies are warranted to fully elucidate the electronic properties and biological activities of this versatile compound and its derivatives.

References

Navigating the Solubility Landscape of 4,6-Dichloropyrimidine-2-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4,6-Dichloropyrimidine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of its solubility in various organic solvents and detailed experimental protocols for its determination.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines established methodologies for researchers to determine its solubility profile. The provided protocols are robust and can be readily implemented in a laboratory setting.

Qualitative Solubility Profile

A preliminary assessment of solubility provides crucial insights into the selection of appropriate solvents for reactions, purification, and formulation. Based on its chemical structure—a pyrimidine ring with two chlorine atoms and a carboxylic acid group—a general qualitative solubility profile can be anticipated. The carboxylic acid moiety suggests solubility in basic aqueous solutions, while the chlorinated pyrimidine ring indicates potential solubility in a range of organic solvents.

A systematic qualitative analysis can be performed by observing the dissolution of a small amount of the compound in various solvents. The following table summarizes the expected qualitative solubility and provides a template for recording experimental observations.

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Experimental Observation |

| Polar Protic | Water | Sparingly soluble | |

| Ethanol | Soluble | ||

| Methanol | Soluble | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | ||

| Acetonitrile | Moderately soluble | ||

| Nonpolar | Toluene | Sparingly soluble | |

| Hexane | Insoluble | ||

| Basic (Aqueous) | 5% Sodium Hydroxide | Soluble (forms a salt) | |

| Acidic (Aqueous) | 5% Hydrochloric Acid | Sparingly soluble |

Quantitative Solubility Determination: Experimental Protocol

To obtain precise solubility values, a quantitative analysis is necessary. The following protocol describes the equilibrium solubility method, a widely accepted technique for determining the solubility of a solid compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a defined temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetonitrile, etc.)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or on a stirrer with a heating plate set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the sample.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from analysis) × (Dilution factor)

-

Data Presentation:

All quantitative solubility data should be recorded in a structured table for clear comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Caption: General workflow for quantitative solubility determination.

Signaling Pathways and Logical Relationships

While this compound is a building block and not an active pharmaceutical ingredient with a defined signaling pathway, a logical diagram can illustrate its role in synthetic chemistry.

Caption: Logical relationship in a typical synthesis using the title compound.

Navigating the Physicochemical Landscape of 4,6-Dichloropyrimidine-2-carboxylic Acid: A Technical Guide to its Melting and Boiling Points

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development on the physicochemical properties of 4,6-dichloropyrimidine-2-carboxylic acid, with a specific focus on its melting and boiling points. As a halogenated pyrimidine derivative, this compound holds potential as a versatile intermediate in medicinal chemistry and agrochemical synthesis.[1] Understanding its physical properties is crucial for its application in these fields.

Executive Summary

Data on Related Pyrimidine Derivatives

To provide a contextual reference for the thermal behavior of this compound, the following table summarizes the experimentally determined and predicted melting and boiling points of structurally similar pyrimidine derivatives. These compounds share the dichloropyrimidine core, offering valuable insights into the potential properties of the title compound.

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Data Type |

| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 65-67 | 176 | Experimental |

| 4,6-Dichloro-5-pyrimidinecarboxylic acid | C₅H₂Cl₂N₂O₂ | Not Available | 353.8 ± 37.0 | Predicted |

| 2,6-Dichloropyrimidine-4-carboxylic acid | C₅H₂Cl₂N₂O₂ | Not Available | Not Available | |

| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid | C₆H₄Cl₂N₂O₂S | 159-163 | 384.5 ± 37.0 | Experimental (mp), Predicted (bp) |

Data sourced from various chemical databases and scientific publications.[2][3][4][5]

Predictive Methodologies for Thermal Properties

In the absence of experimental data, computational methods serve as a valuable tool for estimating the melting and boiling points of organic compounds. These predictions are typically based on the molecule's structure, utilizing Quantitative Structure-Property Relationship (QSPR) models or machine learning algorithms.[6]

Several software packages and online predictors are available for this purpose.[7][8][9] These tools often take a SMILES (Simplified Molecular-Input Line-Entry System) string of the molecule as input and calculate the desired properties based on a regression-based model trained on a large dataset of known compounds.[7][8] It is important to note that these predictions are approximations and may have a degree of error.[7][8]

The following diagram illustrates a general workflow for determining the physicochemical properties of a novel compound when experimental data is unavailable.

General Experimental Protocols for Melting and Boiling Point Determination

For researchers who wish to experimentally determine the melting and boiling points of this compound, standard laboratory procedures can be employed.

Melting Point Determination

The melting point of a solid crystalline compound is a key indicator of its purity and is typically determined using a melting point apparatus.

General Protocol:

-

A small, dry sample of the purified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

-

For accurate measurements, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small quantities of a substance, the boiling point can be determined using micro-methods.

General Protocol (Micro Boiling Point):

-

A small amount of the liquid is placed in a small test tube or reaction vial.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated gently in a heating bath (e.g., an oil bath).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

It is crucial to perform these experiments with appropriate safety measures in a well-ventilated fume hood, especially when dealing with halogenated organic compounds.

Conclusion

While experimental data for the melting and boiling points of this compound remain to be reported, this guide provides a framework for researchers by presenting data from related compounds, discussing predictive methods, and outlining standard experimental protocols. The synthesis and characterization of this and other novel pyrimidine derivatives are ongoing areas of research with significant potential in various fields of chemistry and drug discovery.[1][10] The determination and dissemination of its fundamental physicochemical properties will be a valuable contribution to the scientific community.

References

- 1. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLIC ACID CAS#: 313339-35-4 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]

- 5. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00090J [pubs.rsc.org]

- 7. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 8. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Properties of Dichloropyrimidine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dichloropyrimidine derivatives are a class of heterocyclic compounds that serve as fundamental building blocks in medicinal chemistry.[1][2] Their importance is rooted in their chemical versatility, which allows for diverse functionalization, making them ideal precursors for complex molecules with a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[2] The pyrimidine ring is a widespread motif in numerous natural products and synthetic pharmacophores.[3] Theoretical and computational studies are pivotal in understanding the structural, electronic, and pharmacokinetic properties of these derivatives, thereby accelerating the design and development of novel therapeutic agents.[1] This guide provides an in-depth overview of the key theoretical properties, experimental protocols, and computational workflows relevant to the study of dichloropyrimidine derivatives.

Theoretical Properties: A Computational Perspective

Computational chemistry provides invaluable insights into the behavior of dichloropyrimidine derivatives at a molecular level, guiding synthesis and predicting biological activity.

Quantum Chemical Calculations

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are used to elucidate the electronic properties of molecules, which govern their reactivity.[1][4] For dichloropyrimidine derivatives, QM is crucial for predicting the regioselectivity of reactions like Nucleophilic Aromatic Substitution (SNAr), a common strategy for their functionalization.[3][5]

The reactivity and regioselectivity of 2,4-dichloropyrimidines in SNAr reactions are highly sensitive to electronic and steric effects from other substituents on the ring.[5] Generally, nucleophilic substitution is selective for the C4 position.[3][5] However, exceptions where the C2 position is favored, or a mixture of products is obtained, are common.[5]

QM analysis, specifically the examination of the Lowest Unoccupied Molecular Orbital (LUMO), can predict the site of nucleophilic attack. The reaction typically occurs at the carbon atom with the largest LUMO lobe.[5] For the parent 2,4-dichloropyrimidine, the LUMO is predominantly at the C4 position, explaining the observed C4 selectivity. However, placing a strong electron-donating group (e.g., -OMe, -NHMe) at the C6 position can alter the electronic distribution, increasing the LUMO lobe at the C2 position and thus favoring C2-selective substitution.[5] If the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small (≤ 0.25 eV), the contribution from LUMO+1 must also be considered, which can lead to a mixture of products.[5]

Caption: Logical workflow for predicting S(N)Ar regioselectivity using QM.

Table 1: Summary of Calculated Quantum Chemical Properties

| Property | Description | Typical Method | Relevance in Drug Design |

|---|---|---|---|

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT (e.g., B3LYP/6-311G(d,p))[4] | The HOMO-LUMO gap indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.[4] |

| LUMO Map | Visualization of the LUMO distribution across the molecule. | DFT Calculation and Visualization[5] | Predicts the most likely site for nucleophilic attack in SNAr reactions.[5] |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT Calculation[4] | Influences solubility, membrane permeability, and binding interactions. |

| Electrostatic Potential | Maps the charge distribution on the molecular surface. | DFT Calculation | Identifies electron-rich and electron-poor regions, which are key to understanding intermolecular interactions. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). It is instrumental in structure-based drug design for identifying potential biological targets and elucidating binding mechanisms.

Dichloropyrimidine derivatives have been successfully docked into the active sites of various enzymes. For example, studies have shown that pyrimidine derivatives can act as potent inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in bacterial proliferation, and Thymidylate Synthase, a target for anti-cancer drugs.[6][7] Docking simulations suggest that these compounds form stable complexes within the enzyme's active site, often through hydrogen bonding and hydrophobic interactions.[6][7] In a notable example, a 2,5-dichloropyrimidine derivative was identified as a covalent inhibitor of the C-terminal kinase domain (CTKD) of MSK1, binding to a non-catalytic cysteine residue (Cys440).[8]

Caption: Inhibition of the MSK1 signaling pathway by a dichloropyrimidine.

Table 2: Representative Molecular Docking Results for Pyrimidine Derivatives

| Target Protein | Derivative Class | Docking Score (kcal/mol) | Key Interacting Residues | Potential Application | Reference |

|---|---|---|---|---|---|

| Antibacterial Protein | Diaminobis(pyrimidine) | -7.97 | Not Specified | Antibacterial | [9] |

| Dihydrofolate Reductase (DHFR) | Substituted Pyrimidine | Not Specified | Active cavity residues | Antibacterial | [7] |

| Thymidylate Synthase | Bromo-dimethoxy Pyrimidine | Not Specified | Hydrogen bonding and hydrophobic interactions | Anti-colorectal cancer | [6] |

| MSK1 CTKD | 2,5-Dichloropyrimidine | Not Specified | Cys440 (covalent bond) | Anti-inflammatory |[8] |

ADMET Predictions

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates in the early stages of discovery is crucial to reduce late-stage failures.[10][11] Numerous in silico models are used to estimate these pharmaceutically relevant properties.[10] For pyrimidine derivatives, ADMET prediction helps to assess their drug-likeness, often evaluated against criteria such as Lipinski's "Rule of Five".[6][9]

In silico tools like SwissADME and pkCSM can predict properties such as water solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity.[10][12] Studies on various pyrimidine derivatives have shown that they generally exhibit good oral bioavailability and follow Lipinski's rules, making them promising candidates for further development.[9][10][13]

Table 3: Common In Silico ADMET Properties and Their Significance

| Property | Description | Desired Range for Oral Drugs | Significance |

|---|---|---|---|

| Molecular Weight (MW) | Mass of the molecule. | < 500 Da | Affects size-dependent diffusion and absorption. |

| LogP (Lipophilicity) | Octanol-water partition coefficient. | < 5 | Balances solubility and permeability for membrane passage. |

| H-bond Donors | Number of N-H and O-H bonds. | < 5 | Influences solubility and receptor binding. |

| H-bond Acceptors | Number of N and O atoms. | < 10 | Influences solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms. | < 140 Ų | Correlates with intestinal absorption and BBB penetration.[10] |

| BBB Permeation | Blood-Brain Barrier penetration. | No/Low | Desired for peripherally acting drugs; Yes for CNS drugs. |

| Hepatotoxicity | Potential to cause liver damage. | No | Critical safety parameter. |

Experimental Protocols

While this guide focuses on theoretical properties, these predictions must be validated experimentally. Below are generalized protocols for a typical synthesis and a computational workflow.

Protocol: Regioselective SNAr Amination of 2,4-Dichloropyrimidine

This protocol is a generalized procedure based on methodologies for palladium-catalyzed and non-catalyzed amination reactions, which often favor substitution at the C4 position.[3][14]

-

Reactant Preparation : In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the substituted 6-aryl-2,4-dichloropyrimidine (1 equivalent) in an anhydrous solvent such as THF.

-

Base and Amine : For reactions with aliphatic secondary amines, pre-mix the amine (1.1 equivalents) with a strong, non-nucleophilic base like LiHMDS (1.1 equivalents) in THF.[3] For reactions with anilines, a catalyst may not be required.[3]

-

Catalyst Addition (if applicable) : For challenging aminations, add a palladium catalyst, such as a complex formed from Pd(OAc)₂ and a suitable phosphine ligand (e.g., dppb), at a low loading (e.g., 2 mol %).[3]

-

Reaction : Cool the solution of the dichloropyrimidine to a low temperature (e.g., -60°C to 0°C).[3] Slowly add the premixed amine/base solution to the dichloropyrimidine solution.

-

Monitoring : Allow the reaction to proceed for 0.5-2 hours, monitoring its completion by a suitable method like Thin Layer Chromatography (TLC) or HPLC.

-

Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired C4-aminated product.

Protocol: Standard Computational Workflow for Theoretical Analysis

This protocol outlines the steps for a comprehensive in silico analysis of a dichloropyrimidine derivative.

Caption: A standard computational workflow for theoretical drug discovery.

-

Molecular Input and 3D Generation : Generate the 2D structure of the derivative from its SMILES representation. Convert the 2D structure to a 3D conformation and add hydrogens using software like RDKit.[15]

-

Geometry Optimization : Perform an energy minimization of the 3D structure using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*) to find the lowest energy conformation.[16]

-

Electronic Property Calculation : Run a single-point DFT calculation on the optimized geometry to compute properties like HOMO-LUMO energies, molecular orbitals, and electrostatic potential.[4][16]

-

Molecular Docking :

-

Receptor Preparation : Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogens, and assigning charges.

-

Ligand Preparation : Use the optimized 3D structure of the dichloropyrimidine derivative as the ligand.

-

Simulation : Run the docking simulation using software like AutoDock Vina to predict binding poses and affinities.[17]

-

-

ADMET Prediction : Submit the SMILES string of the molecule to online ADMET prediction servers (e.g., SwissADME, pkCSM) to calculate key pharmacokinetic and toxicity parameters.[10]

-

Analysis : Consolidate and analyze all computed data. Evaluate the binding interactions from docking, assess the electronic properties, and check the ADMET profile against established thresholds for drug-likeness to determine the potential of the derivative as a drug candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rfppl.co.in [rfppl.co.in]

- 11. biorxiv.org [biorxiv.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4,6-Dichloropyrimidine-2-carboxylic Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,6-Dichloropyrimidine-2-carboxylic acid is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry.[1] Its structure, featuring a pyrimidine ring with two reactive chlorine atoms and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various biologically active compounds.[1] The electron-withdrawing nature of the chlorine substituents enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution reactions, which are central to its application in drug discovery.[1] This compound is a key precursor for developing a range of therapeutic agents, including antiviral, anti-inflammatory, and kinase inhibitor molecules.[1]

Key Applications in Medicinal Chemistry

-

Kinase Inhibitors: The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors.[2] Derivatives of 4,6-dichloropyrimidine are used to synthesize potent inhibitors of various kinases, such as Aurora kinases and Cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial targets in oncology.[3][4] The dichloro-substituents allow for sequential and regioselective introduction of different amine groups to build molecules that can fit into the ATP-binding pocket of kinases.[2][5]

-

Anti-inflammatory Agents: Pyrimidine derivatives have shown potential as anti-inflammatory agents.[1] Compounds synthesized from this compound have demonstrated potent inhibition of COX-2 activity, an enzyme involved in inflammatory processes.[1][6] The carboxylic acid group is a key moiety for interaction with the active site of COX-2.[6]

-